REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:11]=[CH:10][C:7](C=O)=[CH:6][CH:5]=1)[CH2:2][CH3:3].[CH:12](OC)([O:15][CH3:16])[O:13][CH3:14].Cl>CO>[CH3:14][O:13][CH:12]([O:15][CH3:16])[C:7]1[CH:10]=[CH:11][C:4]([CH2:1][CH2:2][CH3:3])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 25° C. for over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mass was then quenched with sodium acetate (20 g)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)CCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.388 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |